molecular formula C15H18N4O5 B1677170 mitomycin C CAS No. 50-07-7

mitomycin C

Cat. No.: B1677170
CAS No.: 50-07-7
M. Wt: 334.33 g/mol
InChI Key: NWIBSHFKIJFRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitomycin C (MMC) is a potent antineoplastic and antiproliferative agent derived from Streptomyces caespitosus. It functions as a bifunctional alkylating agent, inducing DNA interstrand cross-links (ICLs) through reductive activation, which disrupts DNA replication and transcription, leading to apoptosis . Clinically, it is used in chemotherapy (e.g., gastric, pancreatic, and bladder cancers) and off-label applications such as glaucoma filtration surgery and urethral stricture prevention . Its efficacy in reducing fibroblast proliferation (via inhibition of mRNA miR-21 and PDCD4) makes it valuable in preventing surgical scar formation . However, dose-dependent toxicity (e.g., myelosuppression, nephrotoxicity) limits its utility .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Mitomycins

Mitomycin A and Mitomycin B

Mitomycin A and B share a core aziridine-quinone structure with MMC but differ in substituents. Key distinctions include:

  • Stability : Mitomycin A and B degrade faster under physiological pH and temperature than MMC, reducing their clinical viability .
  • Metabolic Activation : Unlike MMC, which relies on DT-diaphorase for activation, mitomycin A and B undergo distinct reductive pathways, yielding less stable reactive intermediates .

Table 1: Structural and Functional Comparison of Mitomycins

Property Mitomycin C Mitomycin A Mitomycin B
Primary Activation Enzyme DT-diaphorase Cytochrome P450 Cytochrome P450
DNA Cross-Linking Efficiency High (ICLs) Moderate (monoadducts) Low (unstable adducts)
Clinical Use Approved Experimental Experimental
Stability at pH 7.4 >24 hours <8 hours <6 hours

Comparison with Functionally Similar Alkylating Agents

Cyclophosphamide (CP)

CP, a nitrogen mustard alkylator, shares MMC’s DNA cross-linking mechanism but differs in activation and toxicity:

  • Activation : CP requires hepatic oxidation (via CYP450) to form active metabolites, whereas MMC is activated by intracellular reductases (e.g., DT-diaphorase) under hypoxia .
  • Toxicity : CP causes hemorrhagic cystitis (preventable with mesna), while MMC induces cumulative thrombocytopenia and hemolytic-uremic syndrome .
  • Efficacy : Both induce sister chromatid exchanges (SCEs), but MMC’s cross-links are more persistent in hypoxic tumors .

Doxorubicin and Pirarubicin (THP)

THP, an anthracycline, and MMC are used in bladder cancer therapy but differ in:

  • Mechanism : THP intercalates DNA and inhibits topoisomerase II; MMC forms ICLs.
  • Efficacy : In a 24-month bladder cancer trial, THP (16.67% recurrence) outperformed MMC (36.59%) with fewer side effects (e.g., chemical cystitis) .

Comparison with Prodrugs and Formulation Derivatives

Pegylated Liposomal this compound Prodrug (PL-MLP)

PL-MLP enhances MMC’s therapeutic index:

  • Toxicity : PL-MLP reduces acute toxicity (e.g., neutropenia) and allows 3–4.5× higher dose intensity than free MMC .
  • Efficacy : Equivalent tumor control at lower doses due to prolonged circulation and targeted release .

Table 2: this compound vs. PL-MLP

Parameter This compound PL-MLP
Maximum Tolerated Dose 20 mg/m² 60–90 mg/m²
Neutropenia Incidence 30–40% <10%
Cumulative Thrombocytopenia Dose-limiting Manageable

Synergistic Combinations and Resistance

Combination with Efflux Pump Inhibitors

MMC’s efficacy against multidrug-resistant Pseudomonas aeruginosa is enhanced by efflux pump inhibitors (e.g., TOB-CIP), which reduce the MIC of MMC by 8–16× . Resistance in Gram-negative bacteria correlates with RND efflux pump overexpression .

Gentamicin and Pentamidine

In Caenorhabditis elegans models, MMC (0.78 mg/kg) combined with gentamicin achieves therapeutic synergy, lowering required MMC doses and toxicity .

Stability and Analytical Considerations

MMC’s stability varies by formulation:

  • Ophthalmic Solutions : Retain >90% potency for 24 hours at pH 6.5–7.0 but degrade rapidly at pH <5.8 .
  • Degradation Products: Include 2,7-diaminomitosene (major metabolite) and 1-hydroxy derivatives, monitored via HPLC-MS/MS .

Biological Activity

Mitomycin C (MMC) is a potent chemotherapeutic agent primarily used in the treatment of various cancers, including gastric, breast, and lung cancers. Its biological activity is characterized by a complex mechanism of action that involves DNA alkylation, redox cycling, and potential antibacterial properties. This article delves into the biological activity of MMC, supported by data tables, case studies, and relevant research findings.

This compound is a bioreductive drug that requires enzymatic reduction to exert its cytotoxic effects. Upon reduction, MMC forms a highly reactive bis-electrophilic intermediate that predominantly alkylates DNA, leading to cross-linking and subsequent inhibition of DNA synthesis. This mechanism is crucial for its anticancer efficacy.

Key Mechanisms:

  • DNA Alkylation: MMC preferentially targets guanosine bases in DNA, resulting in interstrand cross-links that hinder replication and transcription.
  • Redox Cycling: MMC can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to cellular damage.
  • Inhibition of rRNA Synthesis: Research indicates that MMC may also inhibit ribosomal RNA synthesis, further impairing cellular function .

Table 1: Summary of Biological Activities of this compound

Activity Description References
AnticancerInduces apoptosis in cancer cells through DNA damage and cell cycle arrest.
AntibacterialExhibits bactericidal effects against various bacteria, including E. coli and Staphylococcus aureus.
Immunomodulatory EffectsAlters immune response; potential for use in immunotherapy contexts.

Case Studies

  • Mitomycin-C Induced Hemolytic Uremic Syndrome:
    A 42-year-old female with stage III gastric cancer developed hemolytic uremic syndrome (HUS) three months after receiving MMC as adjuvant therapy. Symptoms included pallor and hypertension. Despite the progression of her cancer, she achieved stabilization post-treatment .
  • Mitomycin-C Nephrotoxicity:
    A study involving 17 patients treated with MMC revealed significant renal toxicity characterized by proteinuria and hematuria. Histological analysis showed glomerular lesions similar to those seen in HUS .
  • Intraoperative Use for Pterygium:
    A clinical trial assessed the efficacy of intraoperative MMC application to prevent pterygium recurrence. Results indicated that MMC significantly reduced recurrence rates compared to controls, although some patients experienced superficial scleral melting .

Recent Research Findings

Recent studies have explored the repurposing of MMC for antibacterial applications. For instance, a study demonstrated enhanced antibacterial activity when MMC was combined with phage therapy against Acinetobacter baumannii, indicating its potential beyond traditional cancer treatment .

Table 2: Antibacterial Efficacy of this compound

Bacterial Strain MIC (μg/mL) Effectiveness Combination Therapy
E. coli0.5Significant growth reduction observedEnhanced with phage therapy
Staphylococcus aureus1Bactericidal effect notedSynergistic effects with other antibiotics
Acinetobacter baumannii0.25Effective against resistant strainsCombination with imipenem showed synergy

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the absolute configuration of mitomycin C, and how do they resolve historical disputes in structural characterization?

  • Methodological Answer : The absolute configuration of this compound can be definitively determined using X-ray single-crystal diffraction (e.g., CuKα radiation) combined with advanced NMR techniques (1D and 2D experiments, including HSQC, HMBC, and NOESY). These methods resolve ambiguities in pharmacopeial standards (e.g., USP36-NF31 and Chinese Pharmacopoeia) by correlating crystallographic data with spectral analysis to confirm stereochemistry . Powder X-ray diffraction (PXRD) further validates sample purity, ensuring reproducibility in structural studies .

Q. How should researchers standardize protocols for synthesizing this compound dihydrate to ensure consistency in preclinical studies?

  • Methodological Answer : Synthesis of this compound dihydrate requires controlled crystallization conditions (e.g., solvent composition, temperature, and pH) to achieve high-purity crystalline forms. PXRD and thermal analysis (e.g., TGA/DSC) should be used to verify hydration states and phase purity. Cross-referencing with historical syntheses (e.g., Shirahata & Hirayama’s 1983 study) ensures alignment with established protocols .

Q. What are the foundational techniques for assessing this compound’s DNA cross-linking activity in vitro?

  • Methodological Answer : DNA interstrand cross-linking can be quantified using alkaline elution assays or agarose gel electrophoresis under reducing conditions (e.g., sodium borohydride). Studies should include pH-dependent activation (5.8–7.4) to mimic tumor microenvironments, with cross-link density measured via fluorescence or radiolabeled DNA binding assays .

Advanced Research Questions

Q. How does pH influence the enzymatic activation of this compound by DT-diaphorase, and what implications does this have for tumor-selective targeting?

  • Methodological Answer : DT-diaphorase (DTD)-mediated bioreduction of this compound is pH-dependent, with increased activation observed at lower pH (5.8–6.5). Researchers should employ enzyme kinetics assays (e.g., spectrophotometric monitoring of NADH oxidation) and DNA cross-linking assays at varying pH levels to model acidic tumor microenvironments. Metabolite profiling (e.g., 2,7-diaminomitosene detection via LC-MS) further clarifies pH-dependent metabolic pathways .

Q. What methodological frameworks are recommended for resolving contradictions in this compound’s clinical efficacy across heterogeneous tumor models?

  • Methodological Answer : Apply meta-analytical approaches to aggregate preclinical and clinical data, stratifying results by tumor type, DTD expression levels, and pH conditions. Use subgroup analysis (e.g., forest plots) to identify confounding variables, as demonstrated in studies comparing trabeculectomy outcomes with/without this compound . Validate findings using patient-derived xenograft (PDX) models to recapitulate tumor heterogeneity .

Q. How can mixed-methods research designs address gaps in understanding this compound’s dual role as a cytotoxic agent and immunomodulator?

  • Methodological Answer : Combine quantitative assays (e.g., flow cytometry for immune cell profiling) with qualitative transcriptomic analysis (e.g., RNA-seq of cytokine networks) to explore this compound’s immunogenic effects. Triangulate data using pathway enrichment tools (e.g., Gene Ontology) and validate hypotheses in syngeneic mouse models. Ensure alignment between research questions and methodology via frameworks like PICO or FINER .

Q. What strategies mitigate biases in retrospective studies evaluating this compound’s long-term toxicity profiles?

  • Methodological Answer : Implement propensity score matching to control for confounding variables (e.g., prior chemotherapy exposure). Use time-to-event analysis (Kaplan-Meier curves) with rigorous sensitivity testing to account for missing data. Cross-validate toxicity findings with in vitro genotoxicity assays (e.g., comet assays) to isolate this compound-specific effects .

Q. Methodological Guidance for Research Design

Q. How can researchers formulate rigorous, Feasible, Novel, Ethical, and Relevant (FINER) questions for this compound studies?

  • Methodological Answer : Apply the FINER framework to ensure questions address knowledge gaps (e.g., "How does tumor hypoxia modulate this compound activation?") while prioritizing ethical data collection (e.g., using archival patient samples with IRB approval). Use PICO to define populations (e.g., DTD-high tumors), interventions (e.g., pH-adjusted dosing), and outcomes (e.g., cross-link density) .

Q. What statistical approaches are critical for validating this compound’s dose-response relationships in heterogeneous datasets?

  • Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to assess confidence intervals. Use multivariate analysis (e.g., ANCOVA) to adjust for covariates like tumor volume or metabolic activity. Report uncertainties in raw data (e.g., ±SD) and validate models via cross-study replication .

Q. How should contradictory findings about this compound’s bioreductive activation pathways be reconciled in systematic reviews?

  • Methodological Answer : Conduct weighted evidence synthesis using GRADE criteria, prioritizing studies with robust methodologies (e.g., controlled pH conditions, validated DTD activity assays). Perform sensitivity analyses to test the impact of outlier studies and resolve discrepancies via in vitro replication experiments .

Properties

IUPAC Name

(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIBSHFKIJFRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

mitomycin C
mitomycin C
mitomycin C
mitomycin C
mitomycin C
mitomycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.